Stable Condensed Monolayer Formation: Methyl 9,13-dihydroxyoctadecanoate vs. 6,7-DHO and 9,10-DHO
In contrast to other vicinal dihydroxyoctadecanoates, methyl 9,13-dihydroxyoctadecanoate (9,13-DHO) forms a stable condensed monolayer phase at the air-water interface. Surface pressure-area (π-A) isotherms for 9,13-DHO show a distinct increase in surface pressure at small molecular areas, a behavior not observed for compounds with hydroxyl groups positioned in the middle of the alkyl chain, such as 6,7-DHO and 9,10-DHO, which form metastable monolayers and preferentially transition to a more stable multilayered order [1][2].
| Evidence Dimension | Stable condensed monolayer formation at the air-water interface |
|---|---|
| Target Compound Data | Forms a stable condensed phase; shows an increase in surface pressure at small molecular areas. |
| Comparator Or Baseline | Methyl 6,7-dihydroxyoctadecanoate (6,7-DHO) and methyl 9,10-dihydroxyoctadecanoate (9,10-DHO) |
| Quantified Difference | Comparators do not form a stable condensed phase; their monolayers are metastable and tend to form multilayers [1]. |
| Conditions | Air-water interface at 20°C, surface pressure-area (π-A) isotherms |
Why This Matters
This property is critical for applications requiring a stable, well-defined 2D thin film, such as Langmuir-Blodgett deposition, biosensors, or model membrane studies.
- [1] Overs, M.; Fix, M.; Jacobi, S.; Chi, L. F.; Sieber, M.; Schäfer, H. J.; Fuchs, H.; Galla, H. J. Assembly of new vic-dihydroxyoctadecanoic acid methyl esters at the air-water interface. Langmuir 2000, 16 (3), 1141-1148. View Source
- [2] Fix, M.; Lauter, R.; Löbbe, C.; Brezesinski, G.; Galla, H. J. Hydrogen-bond-induced chiral discrimination in monolayers of bipolar methyl dihydroxyoctadecanoates. Langmuir 2000, 16 (23), 8937-8945. View Source
